Para-Chlorophenoxy vs. Para-Fluorophenoxy at C4: Halogen-Dependent Potency Shift in Lck Inhibition
In the para‑substituted 3‑phenylpyrazolo[3,4-d]pyrimidine Lck inhibitor series, replacing the 4‑phenoxy hydrogen with chlorine directly impacts enzyme potency. Although the reference compound with a para‑phenoxy substituent (analogue 2) exhibited an oral bioavailability of 69% and prolonged T‑cell inhibition in vivo, the introduction of halogen atoms into the phenoxy ring was shown to alter the Lck vs. Src selectivity ratio [1]. This target compound’s 4-(4-chlorophenoxy) group is therefore expected to differ from the 4-(4-fluorophenoxy) analog in both potency and selectivity, but no direct head‑to‑head biochemical data for this specific pair have been published in accessible primary sources.
| Evidence Dimension | Lck enzyme inhibition (IC50) – para‑phenoxy substitution effect |
|---|---|
| Target Compound Data | Not determined in published peer‑reviewed studies retrievable from non‑excluded sources. |
| Comparator Or Baseline | Para‑phenoxyphenyl analogue 2 (exact IC50 not disclosed in abstract; described as 'potent' and orally active; bioavailability = 69%) [1]. |
| Quantified Difference | Qualitative SAR trend: halogen substitution on the phenoxy ring modulates Lck/Src selectivity; magnitude of difference cannot be quantified for this compound. |
| Conditions | Biochemical Lck inhibition assay with 1 mM ATP; cell‑based T‑cell inhibition models (Bioorg Med Chem Lett 2002) [1]. |
Why This Matters
Procurement of the 4‑chlorophenoxy variant over the 4‑fluorophenoxy analog enables exploration of halogen‑dependent selectivity tuning in the Lck inhibitor pharmacophore, a dimension proven to affect kinase selectivity in this scaffold.
- [1] Burchat AF, Calderwood DJ, Friedman MM, Hirst GC, Li B, Rafferty P, Ritter K, Skinner BS. Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. Bioorg Med Chem Lett. 2002;12(12):1687-1690. PMID: 12039591. View Source
